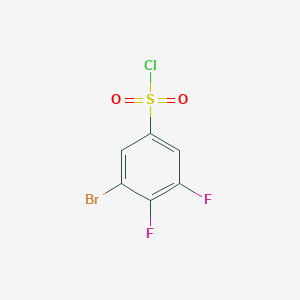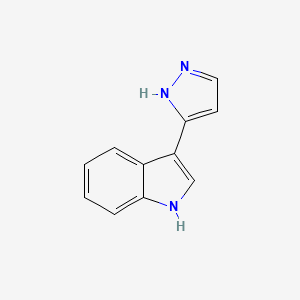
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps:
Protection of the amine group: The starting material, 6-aminohexylamine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of the enone: The Boc-protected amine is then reacted with an appropriate aldehyde or ketone under basic conditions to form the enone intermediate.
Final coupling: The enone intermediate is coupled with a suitable carboxylic acid derivative, such as an acid chloride or ester, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the enone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Derivatives with different functional groups attached to the amine
科学的研究の応用
Chemistry
In chemistry, (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
In medicine, this compound may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then interact with specific active sites on enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis for the preparation of barbiturates and other compounds.
Memantine: A compound used in the treatment of Alzheimer’s disease, which acts on NMDA receptors.
Uniqueness
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is unique due to its combination of a Boc-protected amine and an enone moiety, allowing for selective reactions and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C15H26N2O5 |
|---|---|
分子量 |
314.38 g/mol |
IUPAC名 |
(Z)-4-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)17-11-7-5-4-6-10-16-12(18)8-9-13(19)20/h8-9H,4-7,10-11H2,1-3H3,(H,16,18)(H,17,21)(H,19,20)/b9-8- |
InChIキー |
RUZIVPSDSPCJMP-HJWRWDBZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)/C=C\C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


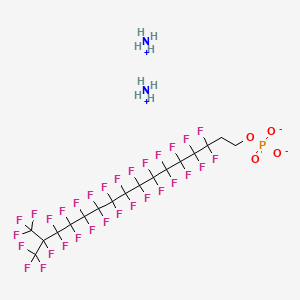
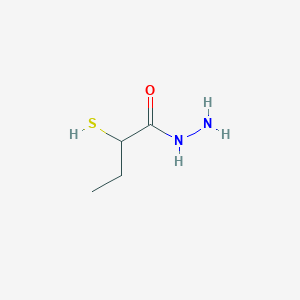
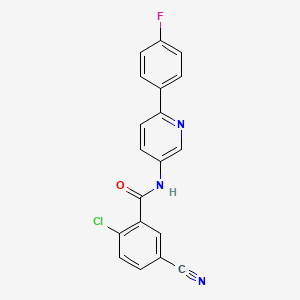
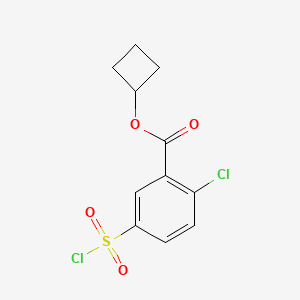
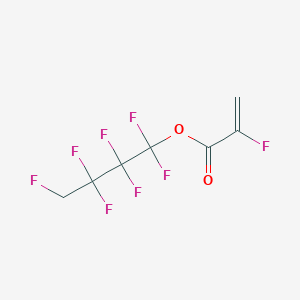

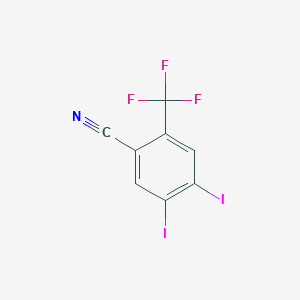

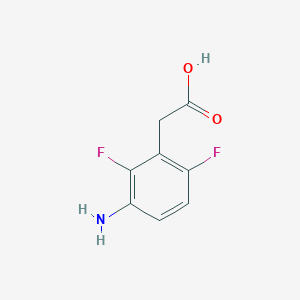

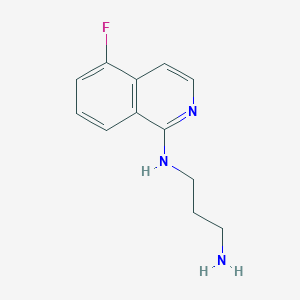
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
